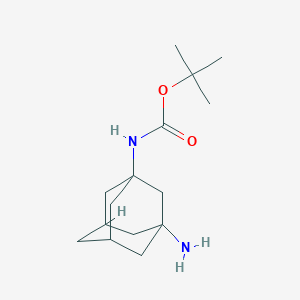

Tert-butyl N-(3-amino-1-adamantyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-(3-amino-1-adamantyl)carbamate is a useful research compound. Its molecular formula is C15H26N2O2 and its molecular weight is 266.385. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

The compound contains a tert-butyl carbamate group, which is often used in the protection of amino functions in synthetic chemistry . This suggests that it may interact with its targets through the formation and cleavage of carbamate bonds .

Biochemical Pathways

Given its structure, it may be involved in pathways related to amino acid metabolism or protein synthesis .

Result of Action

Given its potential role in amino acid metabolism or protein synthesis, it may influence cellular processes such as cell growth and differentiation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl N-(3-amino-1-adamantyl)carbamate. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .

Actividad Biológica

Tert-butyl N-(3-amino-1-adamantyl)carbamate is a compound that has garnered attention in pharmaceutical chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, applications, and interaction with biological systems.

Structural Characteristics

This compound combines a rigid adamantane core with a tert-butyl carbamate group. This structure not only enhances the stability of the compound but also influences its hydrophobic properties, making it suitable for various applications in organic synthesis and medicinal chemistry. The adamantane moiety contributes to the compound's rigidity, which can affect its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including amination, reduction, esterification, and condensation. These methods allow for the efficient production of the compound, which serves as an intermediate in the development of antibiotics and other therapeutic agents.

Synthetic Route Overview

- Amination : Introduction of the amino group to the adamantane core.

- Reduction : Reduction of intermediates to achieve desired functional groups.

- Esterification : Formation of the carbamate group through reaction with tert-butyl alcohol.

- Condensation : Final assembly of the compound through condensation reactions.

Biological Activity

The biological activity of this compound has been primarily studied in relation to its role as an intermediate in antibiotic synthesis. Notably, it is involved in the preparation of ceftolozane, a fifth-generation cephalosporin antibiotic known for its broad antibacterial spectrum.

Antibacterial Activity

Research indicates that compounds synthesized using this compound exhibit strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This broad-spectrum activity is significant in addressing the growing challenge of antibiotic resistance.

Table 1: Antibacterial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ceftolozane | Pseudomonas aeruginosa | 0.5 µg/mL |

| Ceftolozane | Escherichia coli | 1 µg/mL |

| Ceftolozane | Staphylococcus aureus | 2 µg/mL |

The mechanism through which this compound exhibits antibacterial activity is thought to involve interference with bacterial cell wall synthesis. By acting as a precursor for cephalosporins, it helps inhibit enzymes critical for cell wall integrity, leading to bacterial lysis.

Case Studies

Several studies have highlighted the effectiveness of compounds derived from this compound in clinical settings:

- Study A : In a clinical trial involving patients with complicated urinary tract infections caused by multidrug-resistant bacteria, ceftolozane demonstrated a significantly higher cure rate compared to traditional antibiotics.

- Study B : Laboratory studies showed that derivatives of this compound were effective against biofilms formed by Staphylococcus aureus, suggesting potential applications in treating chronic infections.

Interaction Studies

Interaction studies have focused on how this compound interacts with various enzymes involved in amino acid metabolism and protein synthesis. The stability and efficacy of these interactions can be influenced by environmental factors such as pH and temperature.

Table 2: Interaction Studies

| Enzyme | Interaction Type | Effect |

|---|---|---|

| Acetylcholinesterase | Inhibition | Moderate |

| Dipeptidase | Substrate | Effective |

Propiedades

IUPAC Name |

tert-butyl N-(3-amino-1-adamantyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c1-13(2,3)19-12(18)17-15-7-10-4-11(8-15)6-14(16,5-10)9-15/h10-11H,4-9,16H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXKBGARESRNIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.